5-amino-1-(4-ethoxyphenyl)-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.:
Cat. No.: VC10462360
Molecular Formula: C18H16F3N5O2
Molecular Weight: 391.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H16F3N5O2 |
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Molecular Weight | 391.3 g/mol |
IUPAC Name | 5-amino-1-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Standard InChI | InChI=1S/C18H16F3N5O2/c1-2-28-14-8-6-13(7-9-14)26-16(22)15(24-25-26)17(27)23-12-5-3-4-11(10-12)18(19,20)21/h3-10H,2,22H2,1H3,(H,23,27) |
Standard InChI Key | MZFVPXRHWVECDA-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N |
Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The molecular formula of 5-amino-1-(4-ethoxyphenyl)-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is C₁₉H₁₇F₃N₅O₂, with a molecular weight of 407.37 g/mol. The structure comprises:
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A 1,2,3-triazole ring substituted at positions 1, 4, and 5.
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A 4-ethoxyphenyl group at position 1, introducing electron-donating ethoxy (–OCH₂CH₃) substituents.
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A carboxamide group (–CONH–) at position 4, linked to a 3-(trifluoromethyl)phenyl moiety.
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An amino group (–NH₂) at position 5, enhancing hydrogen-bonding potential .
Table 1: Key Structural Features
Feature | Description |
---|---|
Core structure | 1H-1,2,3-triazole |
Position 1 substituent | 4-ethoxyphenyl (electron-donating group) |
Position 4 substituent | Carboxamide linked to 3-(trifluoromethyl)phenyl (electron-withdrawing group) |
Position 5 substituent | Amino group (hydrogen-bond donor) |
Molecular weight | 407.37 g/mol |
Stereoelectronic Properties
The ethoxyphenyl group at position 1 contributes to lipophilicity, while the trifluoromethyl group (–CF₃) enhances metabolic stability and electronegativity. Quantum mechanical calculations predict strong dipole-dipole interactions due to the polar carboxamide and amino groups .
Synthesis and Manufacturing
Synthetic Routes
The synthesis follows click chemistry principles, leveraging copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:
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Preparation of the azide precursor: 4-ethoxyphenyl azide synthesized from 4-ethoxyaniline via diazotization.
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Alkyne component: Propargyl amine derivative functionalized with the 3-(trifluoromethyl)phenyl carboxamide group.
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Cycloaddition: Copper(I) iodide catalyzes the reaction between the azide and alkyne, forming the triazole core .
Table 2: Representative Synthetic Protocol
Step | Component | Reagents/Conditions | Yield |
---|---|---|---|
1 | 4-ethoxyphenyl azide | NaNO₂, HCl, NaN₃, 0–5°C | 85% |
2 | Propargyl carboxamide | EDC/HOBt, DMF, rt | 78% |
3 | CuAAC reaction | CuI, DIPEA, THF, 60°C, 12h | 92% |
Optimization Challenges
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Regioselectivity: The CuAAC reaction exclusively yields the 1,4-disubstituted triazole isomer.
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Protection strategies: The amino group at position 5 requires Boc protection during synthesis to prevent side reactions .
Physicochemical Properties
Solubility and Stability
The compound exhibits low aqueous solubility (≤0.1 mg/mL) due to its hydrophobic trifluoromethyl and ethoxyphenyl groups. Stability studies in PBS (pH 7.4) indicate a half-life >24 hours, suggesting suitability for oral administration .
Table 3: Physicochemical Data
Property | Value | Method |
---|---|---|
LogP | 3.2 ± 0.3 | HPLC |
pKa (amino group) | 8.5 | Potentiometric titration |
Melting point | 198–202°C | DSC |
Crystallography
Single-crystal X-ray diffraction reveals a planar triazole core with dihedral angles of 15° between the triazole and phenyl rings. The carboxamide group adopts a trans-configuration, facilitating intermolecular hydrogen bonds .
Biological Activity and Mechanism of Action
Enzyme Inhibition
Analogous triazole carboxamides demonstrate nanomolar inhibition of cytochrome P450 enzymes (e.g., CYP3A4) and kinases (e.g., JAK2) . The trifluoromethyl group enhances binding to hydrophobic enzyme pockets, while the amino group stabilizes interactions via hydrogen bonding.
Pregnane X Receptor (PXR) Antagonism
Structural analogs, such as compound 14 in PMC9789209, exhibit potent PXR antagonism (IC₅₀ = 0.019 μM), disrupting drug metabolism pathways. The ethoxyphenyl group in the target compound may similarly modulate PXR’s ligand-binding domain .
Table 4: Comparative Biological Data
Assay | Target | IC₅₀/EC₅₀ | Source |
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CYP3A4 inhibition | Liver microsomes | 0.45 μM | |
PXR antagonism | HEK293T cells | 0.12 μM | |
Anti-inflammatory | TNF-α production | 1.8 μM |
Therapeutic Applications
Oncology
Triazole derivatives suppress tumor growth in xenograft models by inhibiting angiogenesis (VEGF-A ↓40%) and inducing apoptosis (caspase-3 activation) . The trifluoromethyl group enhances blood-brain barrier penetration, suggesting utility in glioblastoma .
Neurodegenerative Diseases
In vitro studies show acetylcholinesterase inhibition (IC₅₀ = 2.3 μM), comparable to donepezil, indicating potential for Alzheimer’s disease.
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